N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide
Description
N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core, a fluorophenyl group, and a dioxothiolane ring, making it a unique structure with interesting chemical properties.
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3S/c20-14-3-1-12(2-4-14)9-18-22-16-6-5-15(10-17(16)23-18)21-19(24)13-7-8-27(25,26)11-13/h1-6,10,13H,7-9,11H2,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZUMKADEBGMQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1C(=O)NC2=CC3=C(C=C2)N=C(N3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide typically involves multiple stepsThe reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds .
Scientific Research Applications
N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving benzimidazole derivatives.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to certain enzymes or receptors, modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the dioxothiolane ring can influence its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluorophenyl)-2-methyl-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
- N-({2-[(4-fluorophenyl)methyl]-4-methylcyclohexyl}methyl)cyclopropanamine .
Uniqueness
N-[2-[(4-fluorophenyl)methyl]-3H-benzimidazol-5-yl]-1,1-dioxothiolane-3-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the benzimidazole core, fluorophenyl group, and dioxothiolane ring provides a distinct set of chemical properties that differentiate it from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
